molecular formula C17H21N5 B12233329 4-Cyclobutyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine

4-Cyclobutyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B12233329
M. Wt: 295.4 g/mol
InChI Key: XUKZYHOQPYTCHR-UHFFFAOYSA-N
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Description

4-Cyclobutyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclobutyl group and a piperazine ring bearing a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a substitution reaction using cyclobutyl halides.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction using piperazine derivatives.

    Incorporation of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced via a coupling reaction using pyridine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-Cyclobutyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclobutyl-6-(piperazin-1-yl)pyrimidine: Lacks the pyridin-2-yl group, which may affect its biological activity.

    4-Cyclobutyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine: Contains a pyrazine ring instead of a pyridine ring, leading to different chemical and biological properties.

Uniqueness

4-Cyclobutyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine is unique due to the presence of both the cyclobutyl and pyridin-2-yl groups, which confer distinct chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H21N5

Molecular Weight

295.4 g/mol

IUPAC Name

4-cyclobutyl-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C17H21N5/c1-2-7-18-16(6-1)21-8-10-22(11-9-21)17-12-15(19-13-20-17)14-4-3-5-14/h1-2,6-7,12-14H,3-5,8-11H2

InChI Key

XUKZYHOQPYTCHR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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